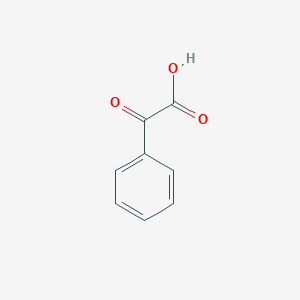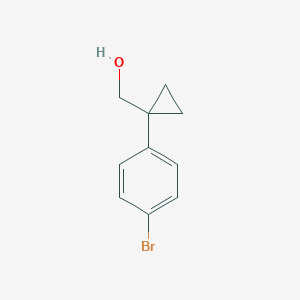
(1-(4-Bromophenyl)cyclopropyl)methanol
概要
説明
Synthesis Analysis
The synthesis of related cyclopropylmethanols involves several steps, including reactions with TsOH to generate cyclopropylmethyl cations, leading to various products depending on the substituents and reaction conditions. For instance, Honda et al. (2009) explored the reaction behavior of cyclopropylmethyl cations derived from 1-phenylselenocyclopropylmethanols, highlighting the versatility of these reactions in generating functionalized compounds (Honda et al., 2009). Similarly, Wallace et al. (2009) detailed the scalable synthesis and isolation of stereoisomers of a closely related compound, demonstrating the practical aspects of synthesizing complex cyclopropyl-containing molecules (Wallace et al., 2009).
Molecular Structure Analysis
The crystal structure of related compounds, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, provides insights into the molecular structure of bromophenyl cyclopropyl methanols. For example, the analysis by Xin-mou (2009) confirmed the structure via X-ray crystallography, offering a glimpse into the spatial arrangement and bonding patterns characteristic of these molecules (Kuang Xin-mou, 2009).
Chemical Reactions and Properties
Cyclopropylmethanols undergo various chemical reactions, including methanolysis under acidic and basic conditions, leading to products such as 4-methoxycyclohexane and 3-methoxymethylcyclopentanone. These reactions, studied by Lim et al. (2002), underscore the reactivity and transformation potential of cyclopropylmethanols under different conditions (Lim et al., 2002).
Physical Properties Analysis
While specific data on (1-(4-Bromophenyl)cyclopropyl)methanol's physical properties are scarce, related studies on cyclopropylmethanols and bromophenol derivatives provide context. For instance, Boztaş et al. (2015) investigated the physical properties of bromophenol derivatives, which can offer indirect insights into the solubility, melting points, and stability of similar compounds (Boztaş et al., 2015).
Chemical Properties Analysis
The chemical properties of (1-(4-Bromophenyl)cyclopropyl)methanol, such as reactivity with nucleophiles and electrophiles, can be inferred from related studies on cyclopropenone oximes and their reactions with isocyanates, as explored by Yoshida et al. (1988). These studies shed light on the compound's potential for forming diverse chemical structures and its role as an intermediate in organic synthesis (Yoshida et al., 1988).
科学的研究の応用
Enzyme Inhibition
(1-(4-Bromophenyl)cyclopropyl)methanol and its derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant in various physiological processes. One study reported that bromophenol derivatives, incorporating cyclopropane moieties, displayed excellent inhibition effects in the low nanomolar range against human carbonic anhydrase isoenzymes I and II, and low micromolar inhibition against isoenzymes IX and XII (Boztaş et al., 2015).
Antitubercular Activities
Research has also been conducted on the use of (1-(4-Bromophenyl)cyclopropyl)methanol derivatives in the synthesis of compounds with antitubercular properties. For instance, a series of [4-(aryloxy)phenyl]cyclopropyl methanols were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, with some compounds showing promising results (Bisht et al., 2010).
Radical Cation Reactivity
The radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol have been studied for their reactivity. In acidic solutions, these radical cations show low reactivities, which is consistent with their structure leading to relatively unstable carbon-centered radicals upon bond cleavage (Bietti et al., 2006).
Synthesis of S1P1 Receptor Agonists
The synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate for S1P1 receptor agonists, demonstrates the utility of (1-(4-Bromophenyl)cyclopropyl)methanol derivatives in medicinal chemistry. A scalable synthesis method for these isomers has been developed, proving their relevance in drug development (Wallace et al., 2009).
Safety And Hazards
“(1-(4-Bromophenyl)cyclopropyl)methanol” is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers
The relevant papers for “(1-(4-Bromophenyl)cyclopropyl)methanol” include studies on its synthesis, molecular structure , and potential applications . Please refer to the provided references for more detailed information.
特性
IUPAC Name |
[1-(4-bromophenyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMJCMNWILCLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604158 | |
| Record name | [1-(4-Bromophenyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Bromophenyl)cyclopropyl)methanol | |
CAS RN |
98480-31-0 | |
| Record name | [1-(4-Bromophenyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(4-bromophenyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


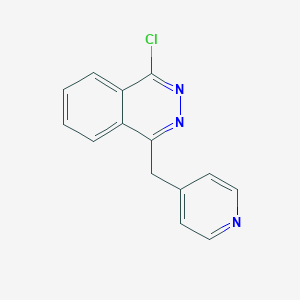
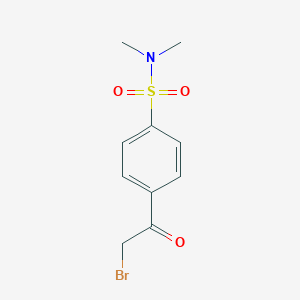

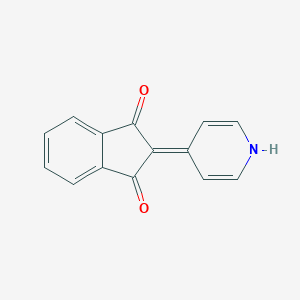
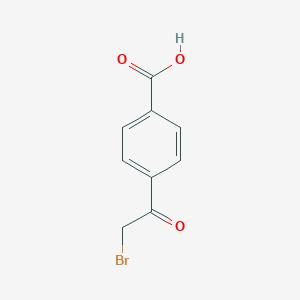
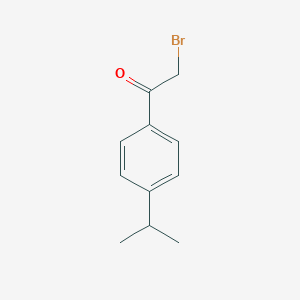
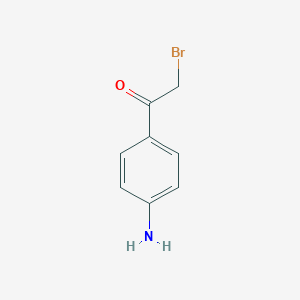
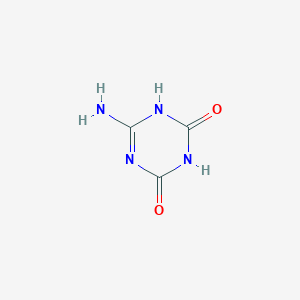
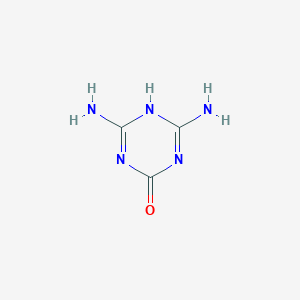
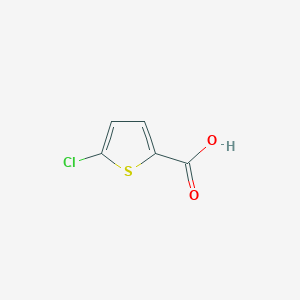
![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)

